3-(2,4-dichlorophenyl)-5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine
Overview
Description
The compound “3-(2,4-dichlorophenyl)-5-methoxy-7-nitro-4H-1,2,4-benzoxadiazine” is a benzoxadiazine derivative. Benzoxadiazines are a class of organic compounds containing a benzene fused to an oxadiazine ring. The 2,4-dichlorophenyl group suggests the presence of a phenyl ring with chlorine atoms at the 2nd and 4th positions . The methoxy group (-OCH3) and nitro group (-NO2) are common functional groups in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography . Computational methods like Density Functional Theory (DFT) could also be used to predict the molecular structure .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions depending on the conditions, such as reduction of the nitro group or substitution reactions at the chlorinated phenyl ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the dichlorophenyl group could influence its solubility and reactivity .
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O4/c1-22-11-5-8(19(20)21)6-12-13(11)17-14(18-23-12)9-3-2-7(15)4-10(9)16/h2-6H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEKTXILZRTBDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1N=C(NO2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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